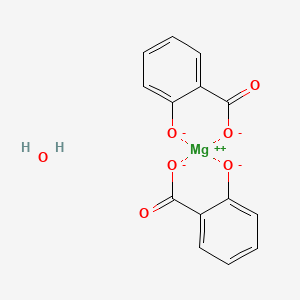
Magnesium;2-oxidobenzoate;hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnesium;2-oxidobenzoate;hydrate is a coordination compound that consists of magnesium ions, 2-oxidobenzoate ligands, and water molecules
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Magnesium;2-oxidobenzoate;hydrate can be synthesized through the reaction of magnesium salts with 2-oxidobenzoic acid in the presence of water. The reaction typically involves dissolving magnesium chloride or magnesium nitrate in water, followed by the addition of 2-oxidobenzoic acid. The mixture is then heated to facilitate the formation of the coordination compound. The reaction conditions, such as temperature and pH, can be optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process can be scaled up by using larger reaction vessels and continuous flow reactors to ensure consistent product quality and yield. Additionally, purification steps such as filtration and recrystallization may be employed to obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
Magnesium;2-oxidobenzoate;hydrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of the magnesium ion.
Reduction: Reduction reactions can convert the magnesium ion to a lower oxidation state.
Substitution: Ligand substitution reactions can occur, where the 2-oxidobenzoate ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Ligand exchange can be facilitated by using excess of the new ligand and adjusting the pH of the solution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation states of magnesium, while reduction may produce lower oxidation states. Substitution reactions result in new coordination compounds with different ligands.
Aplicaciones Científicas De Investigación
Magnesium;2-oxidobenzoate;hydrate has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other coordination compounds and as a catalyst in various chemical reactions.
Biology: The compound’s potential biological activity is being explored, including its role as an antimicrobial agent.
Medicine: Research is ongoing to investigate its potential therapeutic applications, such as in drug delivery systems.
Industry: It is used in the production of advanced materials, including nanomaterials and polymers, due to its unique coordination properties.
Mecanismo De Acción
The mechanism of action of magnesium;2-oxidobenzoate;hydrate involves the interaction of the magnesium ion with various molecular targets. The magnesium ion can coordinate with different ligands, influencing the compound’s reactivity and stability. The pathways involved in its mechanism of action include ligand exchange, redox reactions, and coordination with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
Magnesium oxalate: An organic compound with similar coordination properties.
Magnesium citrate: Commonly used in dietary supplements and has similar coordination chemistry.
Magnesium sulfate: Known for its use in medicine and industry, with comparable coordination behavior.
Uniqueness
Magnesium;2-oxidobenzoate;hydrate is unique due to its specific ligand (2-oxidobenzoate) and its potential applications in various fields. Its coordination properties and reactivity make it distinct from other magnesium compounds, offering unique advantages in scientific research and industrial applications.
Propiedades
Fórmula molecular |
C14H10MgO7-2 |
|---|---|
Peso molecular |
314.53 g/mol |
Nombre IUPAC |
magnesium;2-oxidobenzoate;hydrate |
InChI |
InChI=1S/2C7H6O3.Mg.H2O/c2*8-6-4-2-1-3-5(6)7(9)10;;/h2*1-4,8H,(H,9,10);;1H2/q;;+2;/p-4 |
Clave InChI |
AUBLOSIEEGPKGL-UHFFFAOYSA-J |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)[O-])[O-].C1=CC=C(C(=C1)C(=O)[O-])[O-].O.[Mg+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(6-methyl-2-oxo-4-propylpiperidin-3-yl)methyl]-6-[2-(4-methylpiperazin-1-yl)pyridin-4-yl]-1-propan-2-ylindazole-4-carboxamide](/img/structure/B12358050.png)
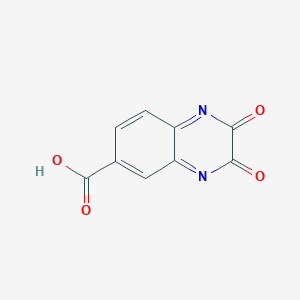
![3-[2-(Difluoromethyl)pyridin-4-yl]-7-fluoro-3-(3-pyrimidin-5-ylphenyl)-1,2-dihydroisoindol-1-amine](/img/structure/B12358060.png)


![5-methyl-4aH-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B12358077.png)
![4-Cyclopentyl-2-[(2,5-dimethylphenyl)methylsulfanyl]-6-oxo-1,3-diazinane-5-carbonitrile](/img/structure/B12358093.png)
![N-[5-(3-chlorophenyl)-2,7-dioxo-1,3,3a,4-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]acetamide](/img/structure/B12358096.png)
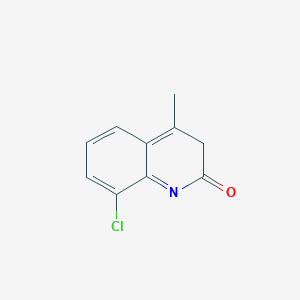
![1-[3-[4-[[4-(2-methoxyethyl)piperazin-1-yl]methyl]phenyl]-4-oxo-2,3,3a,8b-tetrahydro-1H-indeno[1,2-c]pyrazol-5-yl]-3-morpholin-4-ylurea](/img/structure/B12358130.png)
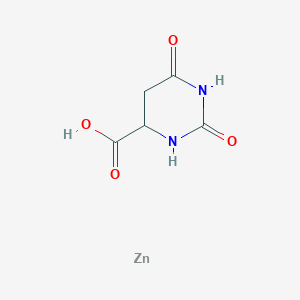
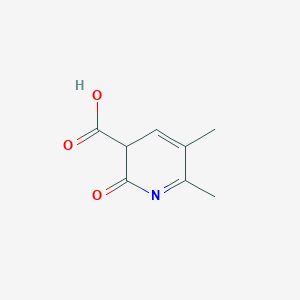
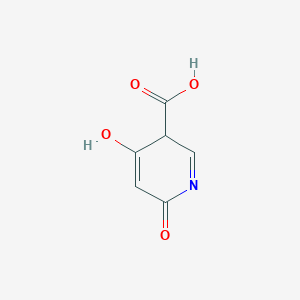
![4-[(2,6-dichlorobenzoyl)amino]-N-piperidin-4-ylpyrazolidine-3-carboxamide;hydrochloride](/img/structure/B12358149.png)
